

Lithium tert-Butoxide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lithium butoxide*

Cat. No.: *B1630018*

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CAS Number: 1907-33-1

This technical guide provides an in-depth overview of lithium tert-butoxide, a pivotal reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, reactivity, and applications, supplemented with experimental protocols and safety guidelines.

Physicochemical and Safety Data

Lithium tert-butoxide is a white to off-white, crystalline powder that is highly reactive and hygroscopic.[1][2] It is a strong, non-nucleophilic base widely employed in a variety of chemical transformations.[1][3] Due to its reactivity with moisture, it should be handled under an inert atmosphere.[4]

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ LiO	[5]
Molecular Weight	80.05 g/mol	[5]
Appearance	White to off-white or light yellow powder/chunks	[6][7]
Melting Point	283 °C	[4][6]
Boiling Point	110 °C at 0.1333 hPa (sublimes)	[4]
Density	~0.897 g/cm ³	
Solubility	Soluble in toluene, hexane, tetrahydrofuran (THF), and diethyl ether. Insoluble in water.	[3][4][6]

Safety Information

Lithium tert-butoxide is a hazardous substance that requires careful handling in a controlled laboratory environment. It is flammable, corrosive, and can cause severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation.[9]

Hazard Class	GHS Pictograms	Signal Word	Hazard Statements
Flammable Solid	GHS02	Danger	H228: Flammable solid
Self-heating	GHS02	Danger	H251: Self-heating; may catch fire
Acute Toxicity (Oral)	GHS07	Danger	H302: Harmful if swallowed
Skin Corrosion	GHS05	Danger	H314: Causes severe skin burns and eye damage
Serious Eye Damage	GHS05	Danger	H318: Causes serious eye damage
STOT SE	GHS07	Danger	H335: May cause respiratory irritation
Carcinogenicity (Suspected)	GHS08	Danger	H351: Suspected of causing cancer

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets (SDS) from various suppliers. Key precautions include:

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P405: Store locked up.[\[9\]](#)

Personal Protective Equipment (PPE):

- Gloves: Neoprene or nitrile rubber gloves.
- Eye Protection: Chemical safety goggles or a face shield.
- Clothing: Fire-resistant lab coat and appropriate protective clothing.
- Respirator: A NIOSH-certified respirator is recommended if inhalation is possible.[8]

Synthesis and Manufacturing

Lithium tert-butoxide can be synthesized through various methods, both on a laboratory and industrial scale.

Laboratory Scale Synthesis

A common laboratory preparation involves the reaction of tert-butanol with n-butyllithium in an anhydrous solvent like THF or hexane.

Experimental Protocol: Synthesis from tert-Butanol and n-Butyllithium[5]

- To a stirred solution of tert-butanol (1.8 g, 24.3 mmol) in anhydrous THF/hexane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a 1.6 M solution of n-butyllithium in hexane (15.2 mL, 24.3 mmol) dropwise.
- Maintain the temperature below 5 °C during the addition.
- After the addition is complete, stir the mixture at the same temperature for 30 minutes.
- The resulting solution of lithium tert-butoxide is ready for use in subsequent reactions.

Industrial Scale Production

Industrial production often involves the direct reaction of lithium metal with tert-butanol in a suitable solvent.[10]

Process Overview: Reaction of Lithium Metal with tert-Butanol[10]

- Lithium metal in bulk solid form (containing less than 0.1% sodium by weight) is reacted with tert-butanol in an ethereal or hydrocarbon solvent.

- The reaction is carried out under an inert atmosphere at an elevated temperature (25-100 °C) for 1 to 10 hours.
- The mole ratio of lithium metal to alcohol can range from 1:1 to 10:1.
- After the reaction, the mixture is cooled, and the product solution is separated from the unreacted lithium metal.

Reactivity and Applications in Organic Synthesis

Lithium tert-butoxide's utility in organic synthesis stems from its character as a strong, sterically hindered, non-nucleophilic base. This allows it to deprotonate acidic protons without competing nucleophilic addition to electrophilic centers.

General Reactivity Profile

- **As a Base:** It readily deprotonates a wide range of substrates, including alcohols, phenols, and carbon acids like ketones, esters, and terminal alkynes.
- **Steric Hindrance:** The bulky tert-butyl group prevents it from acting as a nucleophile in many cases, which is advantageous in elimination reactions and enolate formations where substitution is an undesired side reaction.
- **Compatibility:** It is compatible with a variety of functional groups that are stable to strong bases. However, it will react with protic functional groups (e.g., -OH, -NH, -SH) and sensitive carbonyl compounds.
- **Side Reactions:** Common side reactions include enolization of carbonyl compounds, and in some cases, it can participate in aggregation with other lithium species, influencing reactivity.

Key Applications and Experimental Protocols

Lithium tert-butoxide is an effective base for the deprotonation of ketones to form enolates, which can then be alkylated. It has been shown to mediate the α -alkylation of ketones with primary alcohols in the absence of a transition metal catalyst.^[11]

Experimental Protocol: α -Alkylation of Acetophenone with Phenylmethanol^[11]

- In an oven-dried Schlenk tube under an argon atmosphere, combine lithium tert-butoxide (1.0 mmol, 80 mg), acetophenone (0.5 mmol, 60 mg), and phenylmethanol (0.75 mmol, 81 mg).
- Add anhydrous toluene (2.0 mL) via syringe.
- Seal the tube and stir the mixture at 110 °C for 12 hours.
- Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (5 mL).
- Extract the product with diethyl ether (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Lithium tert-butoxide catalyzes the hydroboration of aldehydes and ketones with pinacolborane.

Experimental Protocol: Hydroboration of an Aldehyde

While a specific detailed protocol for lithium tert-butoxide catalyzed hydroboration was not found in the search results, a general procedure can be outlined based on similar reactions.

- To a solution of the aldehyde (1.0 mmol) and pinacolborane (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add lithium tert-butoxide (0.05 mmol, 4 mg) at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the product by column chromatography.

While not always the exclusively cited base, the properties of lithium tert-butoxide make it a suitable reagent for various named reactions that require a strong, non-nucleophilic base.

- **Corey-Fuchs Reaction:** Although n-butyllithium is more commonly used in the second step for the lithium-halogen exchange and elimination to form the alkyne, a strong base like lithium tert-butoxide could potentially be used for the initial dehydrohalogenation under certain conditions.
- **Parham Cyclization:** This reaction involves an intramolecular cyclization of an aryl or vinyl lithium species onto an internal electrophile. The organolithium intermediate is typically generated via lithium-halogen exchange, often with n-butyllithium or sec-butyllithium. The choice of base is critical, and while lithium tert-butoxide is not the primary choice for the exchange step, its basicity could be relevant in related transformations.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of lithium tert-butoxide.

NMR Spectroscopy

- **^1H NMR:** A single resonance is expected for the nine equivalent protons of the tert-butyl group. The chemical shift can vary depending on the solvent and the aggregation state of the compound. A spectrum in D_2O shows a peak for the tert-butyl protons.[\[12\]](#)
- **^{13}C NMR:** Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons. A spectrum in D_2O is available.[\[13\]](#)
- **^7Li NMR:** The chemical shift of ^7Li is sensitive to the electronic environment and aggregation state. In cyclopentane, the ^6Li resonance for lithium tert-butoxide is observed at -0.78 ppm. [\[14\]](#) Both ^6Li and ^7Li NMR can be used to study its structure and dynamics in solution.[\[15\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of lithium tert-butoxide will show characteristic absorptions for the C-H and C-O bonds. A product specification sheet indicates that the infrared spectrum should conform to a standard.[\[7\]](#) The FT-IR spectrum of lithium-containing compounds can show bands corresponding to Li-O bond vibrations around $416\text{--}449\text{ cm}^{-1}$.[\[16\]](#)

Mass Spectrometry

Mass spectrometry of lithium tert-butoxide is challenging due to its low volatility and reactivity. The fragmentation pattern would likely involve the loss of methyl groups and the tert-butyl cation.

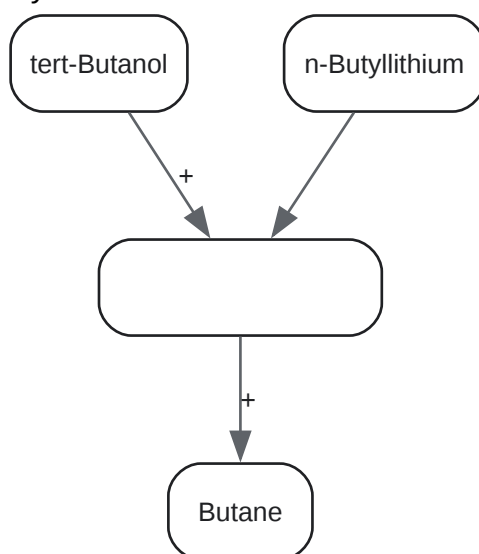
Thermal Stability and Decomposition

Lithium tert-butoxide is thermally stable at room temperature but decomposes at elevated temperatures.[17] It sublimes at 110 °C under vacuum without decomposition.[4] Upon decomposition, it can form lithium hydroxide and lithium carbonate in the presence of air and moisture.[17] The decomposition in the presence of tert-butyllithium can lead to the formation of lithium hydride.[14] Material decomposes slowly in contact with moist air and rapidly in contact with water, potentially igniting.[8] Hazardous decomposition products include t-butanol, caustic organic vapors, and lithium hydroxide.[8]

Visualizations

Synthesis of Lithium tert-Butoxide

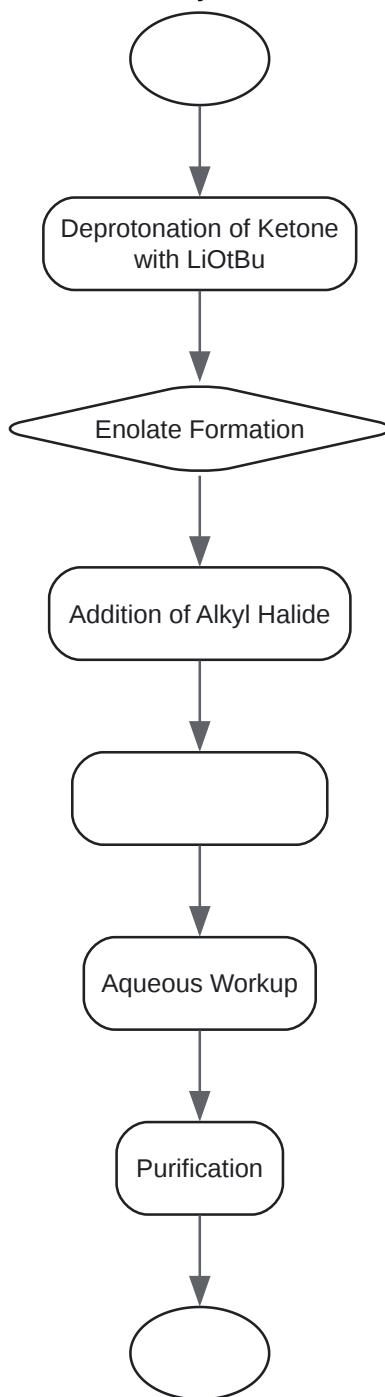
Synthesis of Lithium tert-Butoxide

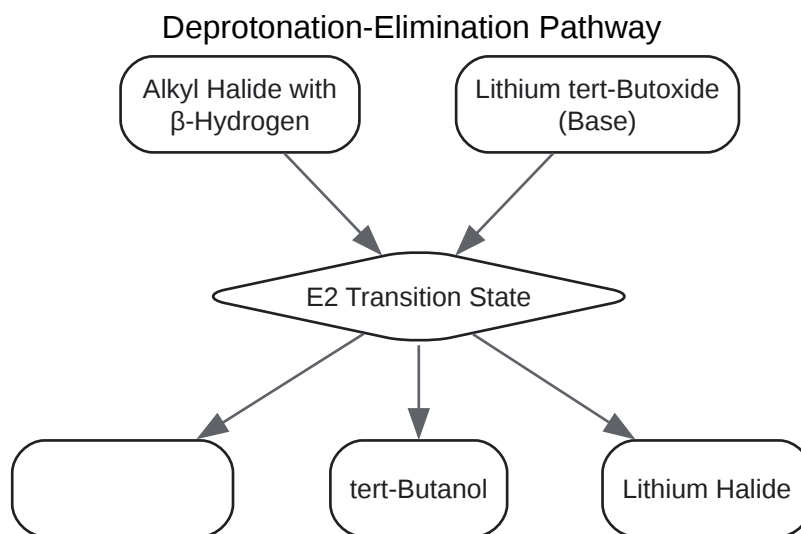


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Caption: Reaction scheme for the laboratory synthesis of lithium tert-butoxide.

α -Alkylation of a Ketone Workflow

Workflow for α -Alkylation of a Ketone



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References

- 1. chemimpex.com [chemimpex.com]
- 2. strem.com [strem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Lithium tert-butoxide | 1907-33-1 [chemicalbook.com]
- 5. Lithium tert-butoxide synthesis - chemicalbook [chemicalbook.com]
- 6. Lithium Tert-Butoxide - Shanghai Oujin Lithium Industrial Co., Ltd. [oujinsy.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gelest.com [gelest.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. US5583269A - Method of preparation of lithium tertiary-butoxide - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [guidechem.com]
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